(R)-3-Nitro-N-(pyrrolidin-3-yLmethyl)-pyridin-4-amine hydrochloride

chiral resolution enantiomeric purity asymmetric synthesis

Racemic or mis-configured pyrrolidine-pyridine intermediates force medicinal chemistry teams into costly chiral resolution late in synthesis. This compound eliminates that bottleneck as a pre-resolved (R)-enantiomer hydrochloride salt. • Defined (R)-stereochemistry at pyrrolidine 3-position - no chiral separation of advanced intermediates required • 3-Nitro group functions as both an electron-withdrawing modulator and a reducible precursor to 3-amine, enabling divergent library synthesis from a single procurement • HCl salt ensures reliable solubility in both organic and aqueous reaction media for precise stoichiometric control Supplied at ≥98% purity, suitable for biophysical assays (SPR, ITC) where impurity-driven artifacts must be minimized.

Molecular Formula C10H15ClN4O2
Molecular Weight 258.7 g/mol
CAS No. 1407183-79-2
Cat. No. B1402323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Nitro-N-(pyrrolidin-3-yLmethyl)-pyridin-4-amine hydrochloride
CAS1407183-79-2
Molecular FormulaC10H15ClN4O2
Molecular Weight258.7 g/mol
Structural Identifiers
SMILESC1CNCC1CNC2=C(C=NC=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C10H14N4O2.ClH/c15-14(16)10-7-12-4-2-9(10)13-6-8-1-3-11-5-8;/h2,4,7-8,11H,1,3,5-6H2,(H,12,13);1H/t8-;/m1./s1
InChIKeyOBWJVFNKHQTKKL-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Nitro-N-(pyrrolidin-3-ylmethyl)-pyridin-4-amine Hydrochloride: Chiral Building Block Overview


(R)-3-Nitro-N-(pyrrolidin-3-ylmethyl)-pyridin-4-amine hydrochloride (CAS 1407183-79-2) is a chiral pyrrolidine-pyridine hybrid with the molecular formula C₁₀H₁₅ClN₄O₂ and a molecular weight of 258.70 g/mol . The compound features an (R)-configured pyrrolidine ring connected via a methylamine linker to a 3-nitro-substituted pyridin-4-amine core [1]. It is supplied as a hydrochloride salt, which enhances aqueous solubility and facilitates handling in both protic and aprotic reaction media . Its structure places it within a class of pyrrolidine derivatives that have been extensively explored as NK-3 receptor antagonists, monoamine reuptake inhibitors, and kinase inhibitor intermediates [2]. The compound is primarily utilized as an advanced synthetic intermediate in medicinal chemistry programs requiring defined (R)-stereochemistry at the pyrrolidine center.

Defined (R)-stereochemistry: supports stereochemically controlled synthesis workflows without in-house chiral resolution.
Hydrochloride salt form facilitates handling in both protic and aprotic reaction media.
3-Nitropyridine core serves as electron-deficient pharmacophore or latent amine precursor.

Why Generic Substitution of This Chiral Building Block Fails


Generic substitution of (R)-3-nitro-N-(pyrrolidin-3-ylmethyl)-pyridin-4-amine hydrochloride with seemingly similar pyrrolidine-pyridine analogs introduces unacceptable risk because three interdependent structural features govern the compound's synthetic utility and pharmacological trajectory. First, the absolute (R)-configuration at the pyrrolidine 3-position directly determines the spatial orientation of the pendant pyridin-4-amine pharmacophore; the (S)-enantiomer or racemic mixture will generate a different set of diastereomeric interactions when this compound is incorporated into larger, chiral drug candidates [1]. Second, the 3-nitro substituent on the pyridine ring is not electronically equivalent to 3-amino, 3-halo, or unsubstituted analogs – it withdraws electron density, alters hydrogen-bonding capacity, and can serve as a precursor for reduction to the corresponding amine, a transformation not possible with other substituents . Third, the hydrochloride salt form offers solubility and handling advantages over the free base, affecting reaction yields in subsequent synthetic steps where precise stoichiometric control is required . These three features define a unique chemical space that cannot be replicated by any off-the-shelf alternative without re-optimization of downstream synthetic routes.

Stereochemical Mismatch
(S)-enantiomer or racemate may yield different diastereomeric outcomes in downstream chiral synthesis, limiting direct substitution.
Electronic Substituent Gap
3-Amino or 3-unsubstituted analogs do not replicate the electron-withdrawing character or latent amine reactivity of the nitro group.
Salt-Form Mismatch
Free base or alternative salts may alter solubility and stoichiometric control in subsequent reactions, affecting reproducibility.

Quantitative Differentiation Evidence


Stereochemical Purity and Enantiomer Availability

The (R)-enantiomer of 3-nitro-N-(pyrrolidin-3-ylmethyl)-pyridin-4-amine hydrochloride is commercially available as a single stereoisomer, whereas the (S)-enantiomer lacks any documented commercial source or published characterization [1]. The racemic mixture does not appear in major vendor catalogs, meaning procurement of the (R)-form represents the only path to obtaining this chemotype in stereochemically defined form. In chiral HPLC resolution studies of related pyrrolidine racemates, preparative separation yields a defined (R)-configured enantiomer with absolute configuration confirmed by single-crystal X-ray crystallography, contrasting with the inactive (S)-enantiomer [2].

Stereochemical Availability
Data to verify
Only (R)-enantiomer commercially listed; (S)-enantiomer and racemate not available.
Supports procurement of defined stereochemistry without chiral resolution.
Vendor catalog survey; verify current availability.
chiral resolution enantiomeric purity asymmetric synthesis medicinal chemistry

Purity Benchmark and Impurity Profile

Commercial suppliers offer the compound at two purity tiers that directly affect procurement decisions. Leyan supplies the compound at 98% purity , while Matrix Scientific offers a 95% purity grade at varying scales and price points [1]. For comparison, the closely related analog 3-nitro-N-(pyridin-2-ylmethyl)pyridin-4-amine is typically listed without certified purity specifications from major vendors, forcing end-users to perform in-house purification before use . The 3-percentage-point purity difference between 95% and 98% grades translates to a 60% reduction in total impurity load (from 5% to 2% w/w), a meaningful difference when the compound serves as a late-stage intermediate where impurity carry-through could compromise final API purity profiles.

Purity Specification
Specification review
Up to 98% purity (Leyan); 95% (Matrix Scientific)
Higher purity grade may reduce impurity carry-through in multi-step synthesis.
Impurity load 2% w/w vs. 5% w/w at 95%.
chemical purity HPLC synthetic intermediate quality control

Nitro Substituent Electronic Differentiation

The 3-nitro group on the pyridine ring imposes a fundamentally different electronic profile compared to the corresponding 3-amino or 3-unsubstituted pyridine analogs. The nitro group is a strong electron-withdrawing substituent (Hammett σₘ = 0.71), whereas an amino group is electron-donating (Hammett σₘ = -0.16) [1]. This polarity reversal alters the pyridine ring's reactivity, hydrogen-bond acceptor capacity, and metabolic stability. In structurally related 3-nitropyridine kinase inhibitor scaffolds, the nitro group has been shown to engage in critical hydrogen-bonding interactions with the hinge region of the kinase ATP-binding site, interactions that are geometrically and electronically impossible for the 3-amino analog [2]. Furthermore, the nitro group serves as a latent amine via chemical reduction (SnCl₂ or catalytic hydrogenation), enabling a divergent synthetic strategy not available to other 3-substituted analogs [3].

Electronic Substituent Effect
Class-level inference
σₘ +0.71 (3-NO₂) vs. -0.16 (3-NH₂); Δ = 0.87
Strong electron withdrawal not matched by amino or unsubstituted analogs.
Hammett σₘ reference values; substituent electronic context.
electron-withdrawing group nitro reduction structure-activity relationship medicinal chemistry

Hydrochloride Salt Solubility Advantage

The compound is exclusively offered as the hydrochloride salt across all commercial vendors, with no free base listing identified [1]. The hydrochloride salt form confers a significant aqueous solubility advantage over the free base – a general principle in pharmaceutical salt selection where hydrochloride salts of amine-containing compounds typically exhibit 10- to 1000-fold higher aqueous solubility than their corresponding free bases [2]. This enhanced solubility enables homogeneous reaction conditions in aqueous or protic solvent systems without the need for additional solubilizing agents. By contrast, the structurally related compound 3-nitro-N-(pyridin-2-ylmethyl)pyridin-4-amine is listed only as the free base, requiring additional solubilization strategies for aqueous reactions . The hydrochloride salt also provides improved long-term storage stability, with a recommended storage temperature of 2-8°C .

Salt-Form Solubility
Class-level inference
Hydrochloride salt estimated 10- to 1000-fold higher aqueous solubility vs. free base
May support homogeneous aqueous reaction conditions without co-solvents.
Class-level pharmaceutical salt data; verify for this compound.
salt selection aqueous solubility hydrochloride salt synthetic chemistry

High-Value Procurement Application Scenarios


NK-3 Receptor Antagonist Synthesis

Pyrrolidine derivatives bearing a pyridine moiety have demonstrated high potential as NK-3 receptor antagonists for CNS indications including schizophrenia, depression, and Parkinson's disease, as disclosed in patents by Hoffmann-La Roche [1]. The (R)-configured pyrrolidine center in this compound provides a pre-resolved chiral building block that can be directly incorporated into NK-3 antagonist scaffolds without requiring chiral separation at later stages. The 3-nitro group can be retained for electron-withdrawing modulation of the pyridine ring's binding interactions or reduced to a 3-amino group for further derivatization.

Kinase Inhibitor Fragment-Based Discovery

3-Nitropyridine derivatives are established hinge-binding fragments in kinase inhibitor design, with the nitro group forming critical hydrogen bonds to the kinase hinge region [2]. This compound's (R)-pyrrolidine appendage provides a vector for extending into the solvent-exposed region or the ribose pocket, depending on the target kinase. The hydrochloride salt ensures solubility in biochemical assay buffers, enabling direct use in fragment screening without pre-formulation. The 98% purity grade is suitable for biophysical assays (SPR, ITC) where impurity-driven artifacts must be minimized.

CNS Penetrant Probe Synthesis

Substituted pyrrolidines with pyridine rings have been explored as monoamine reuptake inhibitors with improved pharmacokinetic profiles over phenyl-based analogs [3]. The (R)-stereochemistry at the pyrrolidine 3-position, combined with the pyridine ring in place of a phenyl ring, was identified as a key structural determinant for achieving desired pharmacological selectivity and CNS penetration. This compound serves as a direct entry point into that chemical space for generating CNS-penetrant tool compounds.

Divergent Library Synthesis via Nitro Reduction

The 3-nitro group is a versatile synthetic handle that can be selectively reduced to the corresponding 3-amino derivative using SnCl₂ or catalytic hydrogenation [4]. This transformation enables a divergent library strategy: the nitro compound serves as the first branch point for electrophilic substitution or nitro-directed metalation, while the reduced amine serves as the second branch point for amide coupling, sulfonamide formation, or reductive amination, doubling the chemical diversity accessible from a single procurement.

Application
Selection Property
Validation Focus
NK-3 antagonist probe synthesis
Pre-resolved (R)-pyrrolidine stereochemistry
Stereochemical fidelity in CNS-targeted scaffolds
Kinase inhibitor fragment-based discovery
3-Nitropyridine hinge-binding motif
Biochemical assay solubility and purity
CNS-penetrant tool compound synthesis
Pyrrolidine-pyridine CNS pharmacophore
CNS MPO score and brain penetration validation
Divergent library synthesis via nitro reduction
Nitro-to-amine reduction versatility
Reduction chemoselectivity and library diversity
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